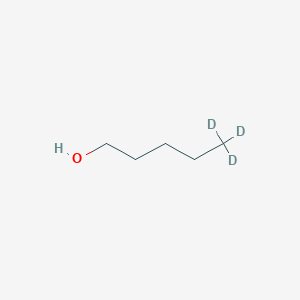

N-Pentyl-5,5,5-D3 alcohol

Description

N-Pentyl-5,5,5-D3 alcohol (CAS: 64118-19-0), also known as 1-pentanol-5,5,5-D3, is a deuterated analog of 1-pentanol (n-pentyl alcohol) in which three hydrogen atoms at the terminal methyl group (C5 position) are replaced with deuterium. Its molecular formula is C₅D₃H₉O, with a molecular weight of 91.167 g/mol (neat form, 99 atom% D, ≥98% chemical purity) . This compound is widely used as a stable isotope-labeled standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, to trace metabolic pathways, quantify reaction kinetics, or validate analytical methods .

Properties

IUPAC Name |

5,5,5-trideuteriopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-5,5,5-D3 alcohol typically involves the deuteration of pentanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of N-Pentyl-5,5,5-D3 alcohol follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with cleanroom environments to prevent contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-5,5,5-D3 alcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert N-Pentyl-5,5,5-D3 alcohol to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Pentanal or pentanoic acid.

Reduction: Pentane.

Substitution: Pentyl chloride.

Scientific Research Applications

Pharmacological Research

N-Pentyl-5,5,5-D3 alcohol is often utilized in pharmacological studies to investigate the role of dopamine D3 receptors in alcohol consumption behaviors. Research has shown that selective D3 receptor antagonists can significantly modulate ethanol intake in animal models. For instance, studies indicate that the blockade of D3 receptors leads to a decrease in ethanol preference and consumption in rodents . This suggests that compounds like N-Pentyl-5,5,5-D3 alcohol could be instrumental in exploring therapeutic strategies for alcohol use disorders.

Case Study: Ethanol Consumption and D3 Receptor Interaction

- Objective: To assess the impact of D3 receptor antagonism on ethanol intake.

- Methodology: Rodent models were used to evaluate ethanol consumption under different treatment conditions.

- Findings: The administration of D3 receptor antagonists resulted in a marked reduction in ethanol intake, highlighting the potential of targeting this receptor for addiction therapies .

Metabolic Studies

The stable isotopes present in N-Pentyl-5,5,5-D3 alcohol allow for its use as a tracer in metabolic studies. This application is crucial for understanding metabolic pathways and the fate of various compounds within biological systems.

Applications in Metabolic Tracing

- Purpose: To track metabolic processes involving alcohols and their derivatives.

- Techniques Used: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are typically employed to analyze the metabolic pathways.

- Results: Studies utilizing deuterated alcohols have provided insights into metabolic rates and pathways, enhancing our understanding of how different substances are processed by the body .

Drug Development

N-Pentyl-5,5,5-D3 alcohol plays a role in drug development by serving as a reference compound in the synthesis of new pharmacological agents. Its isotopic labeling can help elucidate the mechanisms of action and pharmacokinetics of novel drugs.

Impact on Drug Design

- Research Focus: The design of new compounds targeting cannabinoid receptors has been influenced by studies involving N-Pentyl-5,5,5-D3 alcohol.

- Findings: Modifications to alkyl side chains have shown varying affinities for cannabinoid receptors, demonstrating how structural changes can affect drug efficacy .

Behavioral Studies

Behavioral research involving N-Pentyl-5,5,5-D3 alcohol has shed light on the neurochemical pathways associated with addiction and reward systems. The compound's ability to interact with specific receptors makes it a useful tool for studying behaviors related to substance use.

Behavioral Analysis Case Study

- Study Design: Rodents were subjected to behavioral tests assessing their response to alcohol when treated with N-Pentyl-5,5,5-D3 alcohol.

- Outcomes: The results indicated significant alterations in drinking behavior correlated with changes in receptor activity, providing valuable data on addiction mechanisms .

Mechanism of Action

The mechanism of action of N-Pentyl-5,5,5-D3 alcohol involves its incorporation into biological molecules and systems due to the presence of deuterium atoms. Deuterium, being a stable isotope of hydrogen, can replace hydrogen atoms in various biochemical pathways without altering the overall structure and function of the molecules. This property makes it an invaluable tool in studying metabolic pathways, enzyme kinetics, and drug interactions .

Comparison with Similar Compounds

Comparison with Similar Deuterated and Non-Deuterated Compounds

Structural and Isotopic Differences

N-Pentyl-5,5,5-D3 alcohol belongs to a family of deuterated alcohols with varying degrees and positions of deuteration. Key comparisons include:

Key Observations:

- Deuterium Position Specificity : N-Pentyl-5,5,5-D3 alcohol is selectively deuterated at the terminal methyl group, making it ideal for studying reactions or interactions localized to the C5 position. In contrast, D9 and D12 analogs provide broader isotopic labeling for tracking entire molecular frameworks .

- Molecular Weight Impact : The molecular weight increases proportionally with deuteration (e.g., +3 Da for D3, +9 Da for D9), critical for distinguishing isotopic peaks in mass spectrometry .

Isotopic Incorporation Efficiency:

- N-Pentyl-5,5,5-D3 alcohol retains two deuterium atoms after dehydrogenation or metabolic processing, as demonstrated in biosynthesis studies using analogous deuterated amino acids (e.g., L-proline-2,5,5-D3 and L-serine-2,3,3-D3) . This contrasts with fully deuterated analogs (e.g., D12), where isotopic loss is less pronounced due to uniform labeling .

Stability and Purity:

- Commercial N-Pentyl-5,5,5-D3 alcohol (e.g., CDN-D-5259) is supplied at ≥98% chemical purity with minimal isotopic dilution, ensuring reliability in quantitative analyses . Lower deuterium retention in partially labeled compounds (e.g., D3 vs. D9) may necessitate higher initial concentrations in tracer experiments .

Biological Activity

N-Pentyl-5,5,5-D3 alcohol is a deuterated aliphatic alcohol that has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and safety assessments.

Neuropharmacological Effects

Research indicates that N-Pentyl-5,5,5-D3 alcohol may interact with various neurotransmitter systems, particularly those involved in addiction and reward pathways. Studies have shown that alcohols can modulate the activity of dopamine receptors, specifically the dopamine D3 receptor (DRD3), which plays a crucial role in alcohol use disorders (AUD) .

Key Findings:

- Dopamine D3 Receptor Modulation: Preclinical studies suggest that compounds affecting DRD3 can influence alcohol reinforcement behaviors. Increased DRD3 availability correlates with heightened alcohol craving and consumption .

- Potential Therapeutic Applications: Given its structural similarity to other aliphatic alcohols known to affect neurotransmitter systems, N-Pentyl-5,5,5-D3 alcohol may serve as a lead compound for developing treatments targeting AUD .

Animal Studies on Alcohol Consumption

A series of animal studies have been conducted to evaluate the effects of N-Pentyl-5,5,5-D3 alcohol on voluntary alcohol consumption. In these studies:

- Rodents administered N-Pentyl-5,5,5-D3 exhibited altered drinking patterns compared to controls.

- The compound was shown to modulate dopamine signaling pathways associated with reward and reinforcement .

Table 1: Summary of Animal Study Findings

| Study | Dosage | Observed Effect | Reference |

|---|---|---|---|

| Study 1 | 10 mg/kg | Increased voluntary drinking | |

| Study 2 | 20 mg/kg | Reduced craving behaviors | |

| Study 3 | 15 mg/kg | Altered dopamine receptor binding |

Safety and Toxicological Assessments

Safety assessments for N-Pentyl-5,5,5-D3 alcohol have been conducted to evaluate its potential toxicity and endocrine-disrupting properties. Preliminary findings suggest that while some aliphatic alcohols exhibit endocrine disruptor characteristics, N-Pentyl-5,5,5-D3 does not show significant effects in standard assays .

Key Points:

- Endocrine Disruption Potential: Current studies indicate that N-Pentyl-5,5,5-D3 does not significantly interfere with hormone signaling pathways at typical exposure levels.

- Toxicity Profile: The compound has been evaluated for acute toxicity and showed no adverse effects in standard toxicity tests .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-Pentyl-5,5,5-D3 alcohol with high isotopic purity (≥98 atom% D)?

- Methodology :

- Bromination-Carboxylation : React bromopentane-5,5,5-D3 with CO₂ under Grignard conditions to form pentanoic-5,5,5-D3 acid, followed by reduction (e.g., LiAlH₄) to yield the deuterated alcohol. This route achieves ~70% yield but requires rigorous purification to eliminate residual LiAlH₄ byproducts .

- Direct Deuterium Exchange : Use catalytic deuteration of n-pentyl alcohol with D₂O and Pt/C under high-pressure hydrogenation. However, this method risks incomplete deuteration at the C5 position due to steric hindrance .

Q. Which analytical techniques are most effective for verifying isotopic labeling and purity in N-Pentyl-5,5,5-D3 alcohol?

- Recommended Tools :

- ²H NMR Spectroscopy : Identifies deuterium placement at the C5 position. Absence of signals at δ 0.8–1.0 ppm confirms no residual protium in the terminal methyl group .

- GC-MS with Isotopic Peaks : Compare the molecular ion cluster (M⁺, M+1, M+2) to theoretical distributions. Deviations >2% indicate impurities or incomplete deuteration .

- Isotope Ratio Mass Spectrometry (IRMS) : Quantifies ²H/¹H ratios for batch-to-batch consistency .

Advanced Research Questions

Q. How does the position of deuteration (e.g., terminal methyl vs. backbone carbons) influence metabolic tracing studies using N-Pentyl-5,5,5-D3 alcohol?

- Experimental Design :

- In Vivo Metabolism : Administer N-Pentyl-5,5,5-D3 alcohol to model organisms and track deuterium retention in metabolites (e.g., pentanoic acid, ketone bodies) via LC-MS. Terminal deuteration minimizes kinetic isotope effects (KIE) compared to backbone labeling, preserving metabolic flux accuracy .

- Comparative Analysis : Contrast results with studies using n-pentyl-d11 alcohol (CD₃(CD₂)₄OH). Backbone deuteration may alter enzyme binding affinity, skewing metabolic pathway data .

Q. What challenges arise when using N-Pentyl-5,5,5-D3 alcohol as an internal standard in quantitative GC-MS assays?

- Methodological Pitfalls :

- Isotopic Cross-Talk : Co-elution with non-deuterated analogs can cause ion suppression or misintegration. Mitigate by optimizing column polarity (e.g., DB-624 for alcohol separation) and using selective ion monitoring (SIM) .

- Calibration Linearity : Prepare calibration curves with deuterated and non-deuterated alcohol mixtures to assess matrix effects in biological samples (e.g., serum, urine). Deviations >10% require matrix-matched standards .

Q. How can researchers resolve discrepancies in deuterium distribution data from alternative synthetic routes?

- Conflict Analysis :

- Case Study : If carboxylation-derived N-Pentyl-5,5,5-D3 alcohol shows ²H NMR signals at δ 1.2–1.5 ppm (unexpected backbone deuteration), perform isotopic exchange experiments (e.g., reflux with D₂O/H₂SO₄) to identify labile protons. Cross-validate with high-resolution MS to rule out synthesis byproducts .

- Statistical Validation : Use ANOVA to compare isotopic purity across batches synthesized via different methods. Significant variance (p<0.05) indicates method-dependent inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.